2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate
Description
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Properties
IUPAC Name |
4-[(E)-2-[(3E)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2S.ClHO4/c1-27(2)18-21(11-10-20-12-14-23(15-13-20)28(3)4)16-22(19-27)17-26-29(5)24-8-6-7-9-25(24)30-26;2-1(3,4)5/h6-17H,18-19H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQLQFMYXZEDW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)C)C1)C=CC4=CC=C(C=C4)N(C)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C/C(=C/C2=[N+](C3=CC=CC=C3S2)C)/C1)/C=C/C4=CC=C(C=C4)N(C)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82988-08-7 | |
| Record name | Styryl 9M | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including synthesis, characterization, and various biological assays, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dimethylamino group and a benzo[d]thiazolium moiety. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, sulfur, chlorine, and oxygen atoms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 468.98 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing dimethylamino groups have been reported to possess moderate to high antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of structurally related compounds:
- Tested Bacteria : E. coli, S. aureus, Klebsiella pneumoniae
- Results : Compounds demonstrated varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are critical in neurotransmission. Compounds with similar structures have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
These findings suggest that the target compound may also exhibit similar cholinergic activity, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that derivatives of this compound can affect cancer cell lines. For example, compounds with similar dimethylamino substitutions have shown IC50 values in the micromolar range against various cancer cell lines.
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 10.2 |
| A549 | 12.8 |
These results highlight the potential of this compound in cancer therapy .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate exhibit significant anticancer properties. A study utilizing a "60 lines screening" protocol demonstrated that related compounds showed promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Study:
A recent investigation into a structurally similar compound revealed that it inhibited cell proliferation in human breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study suggested that the compound interfered with the cell cycle and induced apoptosis through mitochondrial pathways .
Material Science Applications
2. Photonic Devices
The unique optical properties of this compound make it suitable for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and laser technologies.
Data Table: Optical Properties Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| Compound A | 450 | 550 | OLED |
| Compound B | 480 | 600 | Laser |
| 2-(E) | 490 | 610 | OLED, Laser |
Biological Applications
3. Antimicrobial Properties
Studies have shown that the perchlorate salt form of this compound exhibits antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial membrane integrity, leading to cell lysis.
Case Study:
In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
